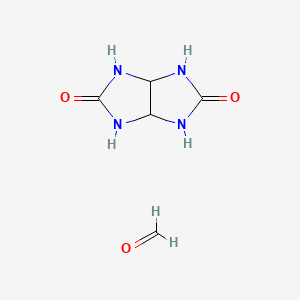

Glycoluril-formaldehyde

Descripción

Historical Context and Evolution of Glycoluril-Formaldehyde Research

The investigation into the products of glycoluril (B30988) and formaldehyde (B43269) condensation has a rich history dating back over a century. The initial synthesis of what would become a cornerstone of this field was reported in 1905 by the German chemist Robert Behrend. muni.czbris.ac.ukrsc.org By condensing glycoluril with an excess of formaldehyde in the presence of acid, Behrend produced an insoluble, cross-linked polymer, which came to be known as "Behrend's polymer". bris.ac.ukrsc.org At the time, the precise molecular structure of the crystalline material isolated from this polymer could not be determined, though Behrend noted its exceptional stability and its ability to form co-crystals with various substances. muni.czrsc.org

The true nature of Behrend's discovery remained a mystery for nearly eight decades. It was not until 1981 that William Mock and his collaborators revisited the 1905 synthesis. rsc.orgrsc.org Using modern analytical techniques such as X-ray crystallography, they elucidated the remarkable structure of the crystalline product. bris.ac.ukrsc.org They discovered it was a highly symmetrical, macrocyclic molecule composed of six glycoluril units linked by twelve methylene (B1212753) bridges derived from formaldehyde. acs.org Due to its resemblance to a pumpkin (of the botanical family Cucurbitaceae), Mock coined the name "cucurbituril". rsc.orgwikipedia.org This first characterized member is now specifically named cucurbit wikipedia.orguril, or CB wikipedia.org. acs.org

This structural elucidation marked a pivotal moment, transforming the field and sparking significant interest in cucurbituril (B1219460) chemistry. The subsequent major breakthrough occurred in 2000 when the research group of Kim Kimoon successfully synthesized and isolated other homologues of the cucurbituril family, namely CB researchgate.net, CB acs.org, and CB rsc.org. bris.ac.ukwikipedia.org This discovery demonstrated that a family of these macrocycles with varying cavity sizes existed, dramatically expanding the scope of their potential applications. muni.cz Research efforts also led to the development of other glycoluril-based supramolecular structures. For instance, attempts to improve the solubility of the notoriously insoluble cucurbiturils led to the synthesis of "molecular clips," which are rigid, U-shaped host molecules derived from diphenylglycoluril and formaldehyde. taylorfrancis.comru.nl

Table 1: Key Milestones in this compound Research

| Year | Researcher(s) | Key Finding/Development |

|---|---|---|

| 1905 | R. Behrend | First reported the acid-catalyzed condensation of glycoluril and formaldehyde, producing an insoluble polymer ("Behrend's polymer"). muni.czbris.ac.ukrsc.org |

| 1981 | W. Mock, et al. | Elucidated the macrocyclic structure of the hexameric product from Behrend's synthesis, naming it cucurbituril (now cucurbit wikipedia.orguril). bris.ac.ukrsc.orgrsc.org |

| 2000 | K. Kim, et al. | Synthesized and isolated new cucurbituril homologues, including CB researchgate.net, CB acs.org, and CB rsc.org, expanding the family of known macrocycles. bris.ac.ukwikipedia.org |

| c. 2004 | R. J. M. Nolte, et al. | Developed glycoluril-based "molecular clips" as alternative host systems. taylorfrancis.com |

Academic Significance of this compound Systems

The academic significance of this compound chemistry is extensive, primarily stemming from its central role in the birth and expansion of supramolecular chemistry. The reaction between glycoluril and formaldehyde is the primary route to synthesizing the cucurbit[n]uril (CB[n]) family of macrocycles, which are seminal examples of synthetic molecular containers. acs.orgecust.edu.cn These pumpkin-shaped molecules possess a hydrophobic inner cavity and two hydrophilic portals lined with carbonyl groups, enabling them to encapsulate a wide variety of guest molecules, from small gases to larger organic cations, in their cavities. bris.ac.ukwikipedia.org This host-guest binding capability has made CB[n]s fundamental tools for studying molecular recognition, self-assembly, and the construction of complex supramolecular architectures like rotaxanes and catenanes. wikipedia.orgwikipedia.org

Beyond the well-known macrocycles, this compound chemistry provides access to a range of other important materials. The reaction can be controlled to produce this compound resins, which are a class of aminoplasts with valuable industrial properties. researchgate.netaip.org These resins are noted for providing coatings with high flexibility, hardness, and improved adhesion to metal substrates compared to other amino resins. aip.org Derivatives such as Tetramethylol glycoluril serve as important crosslinking agents and are used to formulate low-formaldehyde-emitting systems for paints and coatings. wikipedia.orgvulcanchem.com

More recently, research has explored the use of this compound polymers in novel applications, such as additives for construction materials. akjournals.comscilit.com Studies have investigated the incorporation of these polymers into cement and concrete, where they can act as modifying agents to potentially enhance mechanical properties like compressive strength. researchgate.netkuwaitjournals.org This line of inquiry demonstrates the continuing evolution of this compound chemistry, finding new relevance in diverse scientific and engineering fields far beyond its original scope. at.ua

Table 2: Significant this compound Systems and Their Research Importance

| System/Product | Primary Academic Significance |

|---|---|

| Cucurbit[n]urils (CB[n]) | Foundational macrocyclic hosts in supramolecular chemistry for studying molecular recognition and host-guest interactions. wikipedia.orgecust.edu.cn |

| This compound Resins | Used as crosslinkers in high-performance coatings, offering improved flexibility, hardness, and low formaldehyde emission. researchgate.netaip.org |

| Behrend's Polymer | The historical precursor to cucurbiturils; an insoluble, cross-linked polymer network. rsc.orgvulcanchem.com |

| Molecular Clips | Rigid, non-macrocyclic hosts for studying binding of neutral aromatic guests. taylorfrancis.comru.nl |

| Concrete/Cement Additives | Explored as polymer modifiers to enhance the mechanical strength and microstructure of construction materials. scilit.comresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

92908-23-1 |

|---|---|

Fórmula molecular |

C5H8N4O3 |

Peso molecular |

172.14 g/mol |

Nombre IUPAC |

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde |

InChI |

InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2 |

Clave InChI |

NGFUWANGZFFYHK-UHFFFAOYSA-N |

SMILES canónico |

C=O.C12C(NC(=O)N1)NC(=O)N2 |

Números CAS relacionados |

36833-16-6 68036-98-6 |

Origen del producto |

United States |

Synthesis and Derivatization Strategies for Glycoluril Formaldehyde Systems

Fundamental Condensation Reactions of Glycoluril (B30988) with Formaldehyde (B43269)

The initial reaction between glycoluril and formaldehyde involves the addition of formaldehyde to the nitrogen atoms of the glycoluril molecule. This reaction can be catalyzed by either acids or bases, leading to different intermediates and final products.

Acid-Catalyzed Condensation Pathways

Under acidic conditions, the condensation of glycoluril and formaldehyde proceeds through a series of steps that can lead to the formation of oligomeric chains and, eventually, macrocyclic structures known as cucurbiturils. tandfonline.comrsc.orgresearchgate.netecust.edu.cn The reaction is initiated by the protonation of formaldehyde, making it more susceptible to nucleophilic attack by the nitrogen atoms of glycoluril.

The acid-catalyzed reaction can yield different products depending on the reaction conditions. tandfonline.com At lower temperatures and with extended reaction times, tetracyclic diethers are the favored products. tandfonline.com Conversely, at temperatures exceeding 50°C, the formation of oligomeric chains becomes the dominant pathway. tandfonline.com These chains, if of appropriate length, can undergo cyclocondensation to form cucurbit[n]urils. tandfonline.com The condensation of glycoluril with an excess of formaldehyde in the presence of concentrated hydrochloric acid results in an insoluble, cross-linked network referred to as Behrend's polymer. vulcanchem.com

A key intermediate in the acid-catalyzed condensation is the tetrakis(hydroxymethyl) derivative of glycoluril. tandfonline.com This intermediate can then condense to form a tetracyclic diether. tandfonline.com The formation of these products is reversible, and under certain conditions, such as in acidic solutions above 50°C, the reaction rate for oligomer formation is significantly high, making the isolation of intermediates challenging. tandfonline.com

Base-Catalyzed Condensation Pathways

In an alkaline environment (pH > 7), the condensation of glycoluril with formaldehyde primarily leads to the formation of hydroxymethyl derivatives. vulcanchem.comgoogle.com The reaction typically involves the use of four equivalents of formaldehyde per mole of glycoluril to produce tetramethylol glycoluril (TMGU). vulcanchem.com This process, known as hydroxymethylation, occurs via the nucleophilic addition of formaldehyde to the amide nitrogens of glycoluril. vulcanchem.com

The synthesis of glycoluril resins often commences with a base-catalyzed reaction between glycoluril and formaldehyde at a pH of 9-11 to generate tetramethylol glycoluril. google.com This intermediate is then typically subjected to further reactions, such as etherification, under acidic conditions. google.com A patented method describes the synthesis of an octafunctional glycoluril resin by first reacting glycoluril with hydroxyl acetaldehyde (B116499) under alkaline conditions (pH > 7) to create a hydroxymethylated glycoluril with eight functional groups. google.com

Influence of Reaction Stoichiometry and Conditions on Product Formation

The stoichiometry of the reactants and the specific reaction conditions, including temperature, pH, and reaction time, exert a profound influence on the final products of the glycoluril-formaldehyde condensation.

Under acid-catalyzed conditions, the formation of different products is highly dependent on temperature and time. tandfonline.com Low temperatures and long reaction times favor the formation of tetracyclic diethers, while higher temperatures promote the growth of oligomeric chains. tandfonline.com The concentration of the acid catalyst also plays a role in determining the reaction outcome. tandfonline.com

In base-catalyzed reactions, the ratio of glycoluril to formaldehyde is a critical factor. To produce tetramethylol glycoluril, a stoichiometry of one mole of glycoluril to four moles of formaldehyde is typically employed. vulcanchem.com The pH must be carefully controlled, as the resulting tetramethylol glycoluril can be unstable and may release formaldehyde under acidic conditions. vulcanchem.com

The synthesis of specific derivatives, such as octafunctional glycoluril resins, requires a precise two-step process involving initial hydroxymethylation under alkaline conditions followed by methylation under acidic conditions. google.com The reaction parameters for each step, including temperature and duration, are carefully controlled to ensure the desired product is obtained with high purity. google.com For instance, the initial hydroxymethylation might be carried out at 30–70 °C for 1–10 hours, followed by methylation at 30–80 °C for 1–10 hours. google.com

Functionalization and Derivatization of this compound Adducts

The initial adducts formed from the condensation of glycoluril and formaldehyde can be further modified through functionalization and derivatization reactions to enhance their properties for specific applications.

Hydroxymethylation Processes

Hydroxymethylation is a key functionalization process that introduces hydroxymethyl (-CH₂OH) groups onto the glycoluril backbone. This is typically achieved through the reaction of glycoluril with formaldehyde under alkaline conditions (pH > 7). vulcanchem.comgoogle.com The primary product of this reaction is often tetramethylol glycoluril (TMGU), where all four amide hydrogen atoms of glycoluril are substituted with hydroxymethyl groups. vulcanchem.com

The hydroxymethylation step is crucial as it creates a tetrafunctional intermediate that can undergo further condensation or etherification. vulcanchem.com A patented process highlights the reaction of glycoluril with hydroxyl acetaldehyde in an alkaline environment to produce a hydroxymethylated glycoluril with an even higher degree of functionality (eight hydroxyl groups). google.com This initial step is fundamental for creating precursors for more complex resins. The synthesis of 2,4,6,8-tetra(hydroxymethyl)glycoluril has been achieved through the condensation of glycoluril with formaldehyde. researchgate.net

Etherification Reactions (e.g., Alkoxymethyl Glycolurils)

To improve the stability and processability of hydroxymethylated glycoluril adducts, they are often subjected to etherification reactions. This process involves reacting the hydroxymethyl groups with an alcohol, typically under acidic catalysis, to form alkoxymethyl derivatives. vulcanchem.comgoogle.com

For example, tetramethylol glycoluril can be reacted with methanol (B129727) in the presence of an acid to produce tetramethoxymethyl glycoluril (TMMGU). google.comaip.org This etherification enhances the stability of the resin, as TMGU can be unstable and release formaldehyde under acidic conditions. vulcanchem.com By controlling the amount of alcohol used, glycoluril resins with varying degrees of etherification can be synthesized, such as dimethoxy-methyl diethoxymethyl glycoluril and tetrabutoxymethyl glycoluril. google.com

The etherification process is typically carried out in the presence of an excess of the alcohol to favor the etherification reaction over competing polymerization reactions that can also occur under acidic conditions. aip.org The reaction temperature and the type of acid catalyst (e.g., hydrochloric acid, nitric acid) can be varied to optimize the synthesis of the desired alkoxymethyl glycoluril. aip.orgtsu.ru

Synthesis of Substituted this compound Monomers and Oligomers

The synthesis of substituted this compound monomers and oligomers is a crucial step in creating tailored macrocyclic compounds and polymers. The foundational structure, glycoluril, is typically synthesized by reacting two equivalents of urea (B33335) with glyoxal (B1671930). wikipedia.org By substituting the glyoxal with other vicinal dicarbonyl compounds, a variety of derivatives with different functional groups on the carbon backbone can be produced. wikipedia.org

Acid-catalysed condensation reactions of these glycoluril derivatives with formaldehyde yield different products depending on the chosen reaction conditions. tandfonline.comtandfonline.com At lower temperatures (e.g., 20°C) and with extended reaction times (e.g., 24 hours), tetracyclic diethers are typically formed. tandfonline.comtandfonline.com However, when the reaction temperature is elevated to above 50°C, the formation of oligomeric chains is favored. tandfonline.comtandfonline.com These oligomers are linear or branched short-chain polymers that serve as direct precursors for larger macrocyclic structures. tandfonline.communi.cz

The synthesis of substituted glycoluril monomers often involves the condensation of a 1,2-dicarbonyl compound with urea under acidic conditions. researchgate.net For instance, glycolurils with aliphatic groups can be synthesized in good yields by extending the reaction time to over 24 hours at room temperature. tandfonline.com Introducing larger substituents, such as in the synthesis of diphenyl glycoluril, increases steric hindrance and requires heating the reaction mixture to facilitate the cyclocondensation. tandfonline.com

A general procedure for synthesizing substituted glycolurils involves mixing urea and a dicarbonyl compound in water with hydrochloric acid and stirring for an extended period (e.g., 72 hours) at room temperature. tandfonline.com The resulting precipitate is then filtered, washed, and purified. tandfonline.com The reaction of these substituted glycolurils with formaldehyde under acidic conditions can then be performed to generate the corresponding monomers and oligomers. tandfonline.com

| Substance No. | Dicarbonyl Compound | Resulting Glycoluril Derivative | Yield (%) |

|---|---|---|---|

| 1 | Glyoxal | Glycoluril | 56 |

| 2 | Methylglyoxal | Monomethyl glycoluril | 48 |

| 3 | Dimethylglyoxal | Dimethyl glycoluril | 72 |

| 8 | Benzil | Diphenyl glycoluril | 85 |

Data sourced from Buschmann, et al. tandfonline.com

The formation of oligomers is a key intermediate step. These chains, if of a suitable length and conformation, can subsequently undergo cyclocondensation to form macrocyclic compounds. tandfonline.comtandfonline.com

Advanced Synthetic Methodologies for this compound Resins

Development of Sustainable Catalytic Approaches (e.g., HEDP-mediated synthesis)

In recent years, significant focus has been placed on developing "green" or sustainable methods for the synthesis of this compound resins. A prominent example is the use of 1-hydroxyethylidene diphosphonic acid (HEDP) as a catalyst and plasticizer. mdpi.comnih.gov Traditional synthesis often relies on strong, hazardous acids like hydrochloric or sulfuric acid, which pose environmental and handling risks. mdpi.com HEDP serves as an effective and more environmentally benign alternative. mdpi.comenu.kz

Studies have demonstrated that HEDP can act as a convenient catalyst for the synthesis of glycoluril derivatives and in the subsequent production of complex polymers like glycoluril–melamine (B1676169)–formaldehyde (GUMEFA) resins. mdpi.com In the synthesis of GUMEFA, a pre-formed glycoluril-melamine complex is plasticized with formaldehyde in the presence of HEDP. mdpi.comnih.gov This process leads to the formation of a network polymer through the creation of methylene (B1212753) and ether bridges. mdpi.com

A significant advantage of using HEDP is the reduction of free formaldehyde in the final resin. mdpi.comnih.gov Research indicates that GUMEFA resin prepared using HEDP as a plasticizer contained approximately 1.15–1.34 wt.% free formaldehyde. mdpi.comnih.gov This is a critical improvement for applications where low formaldehyde emission is required. enu.kz The HEDP-mediated process can be optimized by using either an aqueous solution of HEDP or crystalline HEDP, with crystalline HEDP leading to faster curing times. mdpi.com The aqueous filtrate containing HEDP can also be reused for subsequent synthesis cycles, further enhancing the sustainability of the process. researchgate.netresearchgate.net

| Method | Plasticizer | Curing (Plasticization) Time |

|---|---|---|

| 1 | HEDP Solution (0.5 g/mL in water) | 20 to 24 hours |

| 2 | Crystalline HEDP acid (0.5 g) | 5 to 10 minutes |

| 3 (Control) | None | 3 days |

Data sourced from a study on GUMEFA polymer synthesis. mdpi.com

Emerging Techniques in this compound Synthesis (e.g., Microwave-Assisted)

Emerging synthetic techniques aim to improve reaction efficiency, reduce synthesis time, and enhance control over product distribution. Microwave-assisted synthesis has proven to be a highly effective method for producing glycoluril-based compounds, particularly macrocycles like cucurbit[n]urils, which are formed from the condensation of glycoluril and formaldehyde. researchgate.netnih.govresearchgate.net

Conventional methods for synthesizing these compounds often require high temperatures and long reaction times, sometimes extending from 20 to 40 hours. google.com Microwave irradiation provides a rapid and efficient alternative. nih.govgoogle.com The use of microwave energy can dramatically shorten the reaction time for the condensation and cyclization of glycoluril and formaldehyde to mere minutes or even seconds. researchgate.netgoogle.com For example, one patented process describes irradiating a mixture of a glycoluril derivative, formaldehyde, and acid with an 800 W microwave for just 50 seconds to complete the reaction. google.com

Research into the microwave synthesis of cucurbit[n]urils has shown that reaction parameters can be fine-tuned to control the distribution of the resulting macrocycles. nih.govresearchgate.net The choice of acid catalyst (e.g., HCl vs. H₂SO₄), reaction time, and temperature all influence the final product mixture. nih.gov Synthesis in HCl at 160°C can yield a range of cucurbiturils (CB mdpi.com, CB wikipedia.org, CB aip.org, and CB tandfonline.com) in as little as 10 minutes. nih.govresearchgate.net In contrast, using H₂SO₄ under similar conditions predominantly yields CB wikipedia.org in just 3 minutes. nih.govresearchgate.net This level of control and efficiency makes microwave synthesis a valuable technique for the large-scale production of specific this compound-based materials. nih.gov

| Acid Catalyst | Optimal Temperature | Optimal Time | Primary Products |

|---|---|---|---|

| HCl | 160 °C | 10 min | CB mdpi.com, CB wikipedia.org, CB aip.org, CB tandfonline.com |

| H₂SO₄ | 160 °C | 3 min | CB wikipedia.org (predominantly) |

Data sourced from Wheate, et al. nih.govresearchgate.net

Reaction Mechanisms and Polymerization Kinetics of Glycoluril Formaldehyde

Mechanistic Insights into Glycoluril-Formaldehyde Condensation

The initial step in the formation of this compound resins is the hydroxymethylation of glycoluril (B30988). vulcanchem.com This reaction involves the addition of formaldehyde (B43269) to the nitrogen atoms of the glycoluril molecule. Glycoluril, a bicyclic compound with two fused urea (B33335) moieties, possesses four reactive amide nitrogen atoms. vulcanchem.com

Under alkaline conditions (pH > 7), glycoluril reacts with formaldehyde in a nucleophilic addition reaction. vulcanchem.com The nitrogen atoms of the glycoluril act as nucleophiles, attacking the electrophilic carbon atom of the formaldehyde molecule. This results in the formation of methylol groups (-CH2OH) attached to the nitrogen atoms. vulcanchem.com The reaction typically proceeds until all four available nitrogen atoms are substituted, yielding tetramethylol glycoluril (TMGU). vulcanchem.commdpi.com

The reaction can be summarized as follows: Glycoluril + 4 CH₂O → Tetramethylol glycoluril (TMGU) vulcanchem.com

The stability of the resulting TMGU is pH-dependent; under acidic conditions, it has a tendency to slowly release formaldehyde. vulcanchem.com The formation of these methylol groups is a crucial prerequisite for the subsequent polymerization and cross-linking reactions. In some syntheses, particularly those aimed at producing cucurbiturils, the condensation is carried out in concentrated hydrochloric acid with an excess of formaldehyde, leading directly to a cross-linked polymer known as Behrend's polymer. vulcanchem.compg.edu.pl

The reaction mechanism can be influenced by the presence of other reactants. For instance, in the synthesis of glycoluril-melamine-formaldehyde (GUMEFA) resins, there are competitive interactions between melamine (B1676169) and glycoluril for formaldehyde, leading to the formation of both tetramethylolglycoluril and trimethylolmelamine. mdpi.com

Cross-linking Chemistry of this compound Oligomers

The methylol groups formed during the initial condensation stage are the primary functional groups responsible for the cross-linking of this compound oligomers into a three-dimensional network.

The cross-linking process occurs through the reaction of the methylol groups. This can happen in a few ways:

Formation of Methylene (B1212753) Bridges: A methylol group on one oligomer can react with an available N-H group on another oligomer, eliminating a molecule of water and forming a methylene bridge (-CH₂-) between the two glycoluril units. mdpi.com

Formation of Ether Linkages: Two methylol groups from different oligomers can react with each other, also with the elimination of a water molecule, to form a dimethylene ether bridge (-CH₂-O-CH₂-). mdpi.com

These reactions, which can be catalyzed by acid, lead to the progressive linking of the oligomers, resulting in an increase in molecular weight and viscosity. mdpi.comgoogle.com Eventually, a highly cross-linked, insoluble, and infusible thermosetting polymer network is formed. mdpi.com This network structure is responsible for the characteristic properties of cured this compound resins, such as their mechanical robustness and chemical resistance. The condensation of glycoluril with an excess of formaldehyde in concentrated hydrochloric acid directly yields an insoluble cross-linked network referred to as Behrend's polymer. vulcanchem.com

The functionality of the glycoluril monomer plays a significant role in the network formation. A patent describes a method to synthesize an octafunctional this compound resin by reacting glycoluril with glycolic aldehyde, which doubles the number of cross-linking sites compared to traditional tetrafunctional resins. vulcanchem.com

In addition to the covalent cross-links, intermolecular forces, particularly hydrogen bonding, play a crucial role in the structure and properties of this compound polymers. mdpi.com The glycoluril molecule itself contains both hydrogen bond donor (N-H) and acceptor (C=O) groups. researchgate.netksu.kz

The ability of glycoluril-based structures to form host-guest complexes through hydrogen bonding and π–π stacking interactions has also been studied, highlighting the importance of these non-covalent interactions in the broader chemistry of glycoluril derivatives. acs.org

Factors Influencing Polymerization Degree and Network Architecture

Several factors can influence the degree of polymerization and the final architecture of the this compound network. These include:

Stoichiometry: The molar ratio of glycoluril to formaldehyde is a critical parameter. An excess of formaldehyde can lead to a higher degree of methylolation and a more densely cross-linked network. vulcanchem.com For instance, the reaction of glycoluril with excess formaldehyde in concentrated acid leads to the formation of the highly cross-linked Behrend's polymer. vulcanchem.compg.edu.pl Conversely, controlling the stoichiometry is essential for obtaining specific oligomers or resins with desired properties. acs.org

pH: The pH of the reaction medium is crucial for both the initial condensation and the subsequent cross-linking. The initial hydroxymethylation is typically carried out under alkaline conditions (pH > 7) to facilitate the nucleophilic addition of formaldehyde. vulcanchem.com The subsequent cross-linking, which involves dehydration reactions, is often acid-catalyzed. mdpi.comaip.org Therefore, careful control of pH throughout the process is necessary to manage the reaction rate and the final polymer structure. Rapid hydrolysis of etherified variants can occur at a pH below 3. vulcanchem.com

Temperature: Temperature affects the rate of both the condensation and cross-linking reactions. Higher temperatures generally increase the reaction rate but can also lead to the formation of poorly soluble or insoluble compounds if not properly controlled. mdpi.com In the molding of urea-formaldehyde resins, a related amino resin, temperatures in the range of 132-160°C are used. scribd.com For the etherification of tetramethylol glycoluril, the temperature is typically kept below 55°C to favor the desired reaction. aip.org

Catalysts: Acid catalysts, such as hydrochloric acid, nitric acid, or dodecylbenzene (B1670861) sulfonic acid, are commonly used to promote the cross-linking reactions. mdpi.comgoogle.comaip.org The type and concentration of the catalyst can influence the curing time and the final network properties. The use of "green" catalysts like 1-hydroxyethylidene diphosphonic acid (HEDP) has also been explored to create more sustainable polymerization processes. mdpi.comnih.gov

The interplay of these factors determines the final properties of the this compound resin, such as its molecular weight, cross-link density, and solubility, which in turn dictate its suitability for various applications. mdpi.com

Interactive Data Table: Factors Influencing this compound Polymerization

| Factor | Influence on Polymerization | Key Research Findings |

| Stoichiometry | Determines the degree of methylolation and cross-link density. | Excess formaldehyde leads to the highly cross-linked Behrend's polymer. vulcanchem.compg.edu.pl The molar ratio of glycoluril to formaldehyde is typically controlled to optimize cross-linking. |

| pH | Controls the rate of condensation and cross-linking reactions. | Hydroxymethylation is favored under alkaline conditions (pH > 7), while cross-linking is often acid-catalyzed. vulcanchem.commdpi.com Rapid hydrolysis can occur at pH < 3. vulcanchem.com |

| Temperature | Affects the reaction rate and solubility of the resulting polymer. | High temperatures can lead to the formation of insoluble products if not controlled. mdpi.com Etherification reactions are often conducted at moderate temperatures (e.g., < 55°C). aip.org |

| Catalysts | Accelerate the cross-linking reactions. | Strong acids like HCl and dodecylbenzene sulfonic acid are effective catalysts. mdpi.comgoogle.com "Green" catalysts like HEDP are being investigated. mdpi.comnih.gov |

Structural Elucidation and Advanced Characterization of Glycoluril Formaldehyde Materials

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the analysis of glycoluril-formaldehyde materials, providing detailed insights into their molecular structure and chemical bonding. ksu.kz Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying the compound's structure and the functional groups present. aip.orgksu.kz

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of glycoluril (B30988) derivatives and their reaction products with formaldehyde (B43269). ksu.kzresearchgate.net It allows for the accurate determination of spatial configurations and molecular symmetry. ksu.kz Both ¹H and ¹³C NMR spectra are utilized to identify the type and position of substituents on the glycoluril framework. ksu.kzresearchgate.net

In the analysis of this compound systems, NMR helps in tracking the condensation reaction and identifying the resulting oligomeric and polymeric structures. researchgate.net For instance, the study of precursors to cucurbiturils, which are macrocycles formed from glycoluril and formaldehyde, relies heavily on NMR to identify dimeric and trimeric oligomers. researchgate.net The presence of signals from terminal NH- and OH-groups in the spectra provides evidence for the oligomeric nature of the products. researchgate.net

Research on related glycoluril-melamine-formaldehyde polymers has identified specific chemical shifts. mdpi.com The ¹³C NMR spectrum of a complex showed signals for C-H groups of glycoluril at 65.06 ppm and C=O groups at 161.77 ppm. mdpi.com Similarly, the ¹H NMR spectrum revealed C-H protons of glycoluril at 5.25 ppm. mdpi.com Such data is crucial for confirming the incorporation of the glycoluril unit into the polymer structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Glycoluril Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | C-H (Glycoluril) | 5.25 | mdpi.com |

| ¹H | N-H (Melamine in complex) | 6.05 | mdpi.com |

| ¹³C | C-H (Glycoluril) | 65.06 | mdpi.com |

| ¹³C | C=O (Glycoluril) | 161.77 | mdpi.com |

| ¹³C | CH₂-O | 64.19 - 64.64 | aip.org |

Note: Data is derived from studies on glycoluril-containing complexes and derivatives, providing insight into the expected spectral regions for this compound materials.

A primary advantage of NMR spectroscopy is its ability to establish the spatial configuration of the glycoluril symmetry with high accuracy. researchgate.net However, a key disadvantage can be its non-selectivity for closely related compounds when they are present as a mixture in a sample. ksu.kzresearchgate.net

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule, making it essential for characterizing this compound resins. ksu.kzbellevuecollege.edu The IR spectrum provides a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds, such as stretching and bending. ksu.kzbellevuecollege.edu This method is used to confirm the structure of glycoluril, its oligomers, and polymers. ksu.kz

In the context of this compound polymers, IR spectroscopy confirms the formation of the polymer by showing characteristic absorption bands. mdpi.com For example, in a glycoluril-melamine-formaldehyde polymer, the IR spectrum displayed peaks for NH stretching vibrations (3271 cm⁻¹), CH₂ stretching vibrations (2953 cm⁻¹), C=O stretching vibrations (1700 cm⁻¹), and C-N stretching vibrations (1356 cm⁻¹). mdpi.com The analysis of a glycoluril-melamine complex showed a decrease in the intensity of the absorption bands for the carbonyl group of glycoluril and the amino groups of melamine (B1676169), indicating their involvement in the formation of the complex. mdpi.com

The table below summarizes the characteristic absorption bands found in the IR spectra of glycoluril derivatives, which are crucial for identifying and confirming the structure of this compound materials.

Table 2: Characteristic IR Absorption Bands for Glycoluril Derivatives

| Wavenumber (cm⁻¹) | Bond | Type of Vibration | Comment |

|---|---|---|---|

| 3350–3200 | N–H | Stretching | Signal is absent in N-tetrasubstituted derivatives. ksu.kz |

| 2953 | CH₂ | Stretching | Observed in this compound polymers. mdpi.com |

| 1700-1680 | C=O | Stretching | Characteristic of the carbonyl group in the glycoluril ring. ksu.kzmdpi.com |

| 1356-1100 | C–N | Stretching | Indicates the carbon-nitrogen bonds within the structure. ksu.kzmdpi.com |

Diffraction and Microscopic Characterization

While spectroscopic techniques probe the molecular level, diffraction and microscopy methods provide information on the larger-scale structure, including crystallinity, microstructure, and surface morphology.

X-ray Diffraction (XRD) is a key technique for analyzing the crystalline phases and microstructure of materials. mdpi.com In the study of this compound as an additive in cement paste, XRD analysis confirmed the polymerization process and the formation of a denser microstructure. mdpi.comresearchgate.netresearchgate.net The XRD patterns revealed the presence of multiple crystalline phases within the samples. mdpi.com For example, analysis of cement paste with a this compound admixture showed a high amount of dicalcium silicate (B1173343) (C₂S) and tricalcium silicate (C₃S), with the proportion of C₂S increasing with higher glycoluril content. mdpi.com This increase contributes to the density and durability of the material. mdpi.com The geometric features of glycoluril derivatives, which act as building blocks for polycyclic systems like cucurbiturils, are also extensively studied using X-ray structural analysis. researchgate.netacs.org

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and microstructure of materials at high magnification. mdpi.com SEM analysis of this compound polymer-modified cement paste showed that the polymer formed along with hydrated cement particles. mdpi.com A significant observation was the reduction in the number of pores and microcracks in the cement paste as the glycoluril content increased, with pore-filling being most effective at a 3% addition. mdpi.com This indicates that the this compound polymer fills the voids, leading to a denser and stronger material. mdpi.com The morphology of related polymer systems has also been characterized using SEM. journaltocs.ac.ukmdpi.com

Optical microscopy provides a direct way to observe the polymerization process in real-time. This technique was used to investigate the polymerization between glycoluril and formaldehyde within a cement matrix. mdpi.com Observations at 40x magnification showed that glycoluril particles were initially inert. mdpi.com However, upon the addition of formaldehyde, a reaction was initiated. mdpi.com Over time, typically within 10 to 30 minutes, the glycoluril and formaldehyde tended to develop a polymerized gel, which contributes to lowering the porous structure of the mixture. mdpi.com This direct visual confirmation is valuable for understanding the reaction kinetics and the formation of the polymer network. mdpi.comresearchgate.netresearchgate.net

Thermal Analysis of this compound Resins

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of polymeric materials like this compound resins. These methods measure changes in the physical properties of a material as a function of temperature, providing vital information for applications, particularly those involving high temperatures. mdpi.comscilit.com

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. polymerinnovationblog.com For this compound (GF) resins, TGA is employed to determine thermal stability, characterize decomposition products, and assess the extent of cure. mdpi.compolymerinnovationblog.com The analysis typically involves heating the sample at a constant rate, for instance, 10°C per minute, in an inert atmosphere like nitrogen to prevent oxidative degradation. mdpi.com

The resulting TGA curve plots the percentage of remaining mass against temperature. For thermosetting resins such as GF, mass loss occurs in distinct stages which may include the release of volatile components like absorbed moisture or residual solvents at lower temperatures (ambient to 200°C), followed by the loss of reaction byproducts from the curing process (e.g., water or formaldehyde) at intermediate temperatures (100 to 250°C), and finally, the thermal degradation of the polymer backbone at higher temperatures (250 to 800°C). polymerinnovationblog.com Studies on polymer-modified cement containing this compound have utilized TGA to gain crucial insights into the thermal stability of the composite system, which is important for its characterization for high-temperature applications. mdpi.comscilit.comresearchgate.netresearchgate.net Discrepancies in reported thermal stability data can often be resolved by standardizing TGA protocols, particularly the heating rates and atmosphere.

Table 1: Representative TGA Data for a this compound Resin This table illustrates typical thermal decomposition stages for a GF resin, based on generalized findings. polymerinnovationblog.com

| Temperature Range (°C) | Mass Loss (%) | Description of Event |

| 50 - 150 | ~2% | Loss of absorbed moisture and volatile solvents. |

| 150 - 250 | ~5% | Mass loss associated with curing byproducts. |

| 250 - 450 | ~60% | Major decomposition of the polymer network. |

| > 450 | ~33% | Formation of stable char residue. |

Differential Thermogravimetric (DTG) analysis is derived from the TGA data and represents the first derivative of the mass loss with respect to temperature. polymerinnovationblog.com The DTG curve plots the rate of mass loss against temperature, with peaks indicating the temperatures at which the maximum rate of decomposition occurs for each stage. mdpi.comantteknik.com This method offers enhanced sensitivity, making it easier to distinguish between overlapping decomposition events that might not be clear in the TGA curve alone. polymerinnovationblog.com

In the context of this compound resins, DTG analysis provides a more precise identification of the temperatures at which specific thermal events, such as curing and decomposition, happen most rapidly. mdpi.com The DTG curve is instrumental in studying the thermal decomposition behavior of materials and helps to characterize their stability. mdpi.comresearchgate.net

Table 2: Key Thermal Events for a this compound Resin from DTG This table shows the temperatures of maximum mass loss rate corresponding to the stages in Table 1.

| Thermal Event | Peak Temperature (°C) on DTG Curve |

| Release of Volatiles | ~110 |

| Curing Byproduct Release | ~220 |

| Primary Decomposition | ~380 |

Chromatographic and Other Analytical Methods

Chromatographic techniques are highly effective for the analysis of glycoluril and its derivatives, as they can separate complex mixtures for both qualitative identification and quantitative determination. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for assessing the purity and composition of this compound resins and their precursors. researchgate.netaip.org It separates components in a liquid mobile phase based on their affinity for a stationary phase, making it ideal for the analysis of liquid samples or non-volatile compounds. drawellanalytical.com HPLC can be used to monitor the progress of synthesis reactions and to quantify the purity of the final products. aip.org For instance, the purity of synthesized tetramethoxy methyl glycoluril was determined to be 86.66% using HPLC, while another related derivative, tetra ethoxy methyl glycoluril, showed 99% purity under similar analysis. aip.org

The method often involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. aip.org Detection is commonly performed using a UV detector at a specific wavelength, such as 220 nm. aip.org

Table 3: Example of HPLC Conditions for Glycoluril Derivative Analysis The following parameters were used for the analysis of tetra-alkoxy methyl glycoluril derivatives. aip.org

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Waters C18 Symmetry (3.9 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water (65:35, v/v) |

| Flow Rate | 0.75 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

| Oven Temperature | 25°C |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. mdpi.com In the study of glycoluril-based materials, MS is used to confirm the identity of synthesized products and to understand their chemical structure. ksu.kzresearchgate.net High-resolution mass spectrometry can provide the accurate molecular weight of a molecule, allowing for the confident assignment of its molecular formula. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) techniques, which involve fragmenting the initial ions, are used for detailed structural characterization. mdpi.com This is particularly relevant for understanding the complex cross-linking chemistry involving formaldehyde. nih.govbiorxiv.org Studies on formaldehyde cross-linking have used MS to reveal that the links can be more complex than simple methylene (B1212753) bridges, providing new structural insights. nih.govbiorxiv.org For glycoluril derivatives, techniques such as Electron Ionization Mass Spectrometry (EI-MS) have been successfully used to confirm the structure of novel molecular scaffolds. researchgate.net

Table 4: Application of Mass Spectrometry Techniques in this compound Characterization

| Mass Spectrometry Technique | Application in Structural Elucidation |

| High-Resolution MS (HRMS) | Measures accurate molecular weight to confirm the elemental composition and molecular formula of glycoluril derivatives. mdpi.com |

| Tandem MS (MS/MS) | Fragments molecules to provide detailed information about their internal structure and the nature of chemical bonds, such as formaldehyde-induced cross-links. mdpi.comnih.gov |

| Electron Ionization MS (EI-MS) | Used to confirm the structure of newly synthesized glycoluril-based compounds by analyzing their fragmentation patterns. researchgate.net |

| MS coupled with Chromatography (e.g., HPLC-MS) | Separates complex mixtures before MS analysis, allowing for the individual identification of components, impurities, and byproducts in the resin. researchgate.net |

Applications of Glycoluril Formaldehyde in Advanced Materials Science

Integration into Polymer Resins and Coatings

Glycoluril-formaldehyde resins serve as a novel, high-performance cross-linking agent in coatings. google.com They are compatible with various resins, including short-oil alkyds, and can be used in high-solid, water-borne, and solvent-based coatings. google.com A key advantage is their ability to lower the solidification value when an acid is used as a curing agent, and they release a minimal amount of formaldehyde (B43269) during the baking process. google.com

Glycoluril (B30988) is a valuable cross-linking agent in polycondensation reactions that involve resins containing formaldehyde. mdpi.com Aminoplast resins, a category that includes melamine-formaldehyde and urea-formaldehyde resins, are synthesized through the condensation of melamine (B1676169) and/or urea (B33335) with formaldehyde. mdpi.compaint.org This process initially creates water-soluble oligomeric products that subsequently cross-link to form a network polymer. mdpi.com this compound resins are considered aminoplasts and are formed by the reaction between glycoluril and formaldehyde. kuwaitjournals.org

The inclusion of glycoluril can modify urea-formaldehyde resins, as it can act as a formaldehyde-binding agent during the curing process. mdpi.com In melamine-based resins, the reaction of formaldehyde with melamine is a key step. free.fr Glycoluril-melamine-formaldehyde resins are produced through the condensation of urea and/or melamine with formaldehyde, typically in a neutral or slightly alkaline environment, followed by curing with heat or acid. mdpi.com

This compound resins are recognized as a new type of high-performance linking agent for coatings. google.com Their properties, such as better tint retention and salt fog resistance compared to standard melamine resins, make them suitable for various coating applications. google.com The primary advantage of these resins is the reduced amount of formaldehyde that becomes volatile during baking. google.com The curing mechanism involves the copolycondensation of groups like alkoxyl and hydroxyl on the resin with functional groups such as hydroxyl, carboxyl, and amide on the matrix resin under high temperatures, leading to crosslinking and curing. google.com

This compound in Cementitious Composites

The use of this compound as a polymer additive in cement and concrete has been investigated to enhance their material properties. akjournals.comresearchgate.net This polymeric material is noted for its capacity for hydrogen bonding. mdpi.comresearchgate.net Studies have explored its effects on cement paste and mortar to understand its impact on these simple matrices. mdpi.comresearchgate.net

The addition of this compound to cementitious mixtures influences their microstructure. mdpi.com The polymerization of glycoluril and formaldehyde within the cement matrix leads to the formation of a gel. mdpi.com This polymerization reaction fills the pores in the concrete, which contributes to an improved, denser microstructure. akjournals.commdpi.com

Microstructural analysis, including optical microscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM), has confirmed the polymerization of this compound and the resulting denser microstructure. mdpi.comscilit.com XRD analysis has shown that cement paste with this admixture contains a high amount of dicalcium silicate (B1173343) (C2S) and tricalcium silicate (C3S), with the proportion of C2S increasing with higher glycoluril content. mdpi.com This increase in C2S contributes to the density and durability of the concrete. mdpi.com The polymeric dispersion created by glycoluril seals the pores, which enhances bond strength. kuwaitjournals.org

The incorporation of this compound as an additive in concrete has been shown to improve its mechanical properties. researchgate.net An optimal addition of 3% this compound has been found to significantly enhance mechanical strength. mdpi.comscilit.com

Compressive Strength: The addition of up to 3% glycoluril leads to a notable increase in compressive strength compared to control samples. mdpi.com This improvement is attributed to the filling of pores through the polymerization of this compound. mdpi.com However, additions beyond this amount can lead to a decrease in strength. akjournals.commdpi.com One study found that adding glycoluril first and then curing it in formaldehyde for three days resulted in the highest compressive strength, which was 25% greater than that of the control specimen. researchgate.net

Tensile Strength: Similar to compressive strength, the tensile strength of concrete improves with the addition of this compound up to 3%. akjournals.comijets.in This enhancement is attributed to the NH group in glycoluril, which facilitates good hydrogen bonding with the cement. akjournals.comijets.in

Flexural Strength: The flexural strength of concrete is also enhanced with the addition of this compound, with a 3% addition showing the maximum strength. akjournals.com The polymerization process results in a denser and stronger concrete, which improves its ability to withstand deformation. akjournals.com

The following table summarizes the effect of different percentages of this compound on the mechanical strength of concrete based on findings from various studies.

| Property | 0% Glycoluril | 1% Glycoluril | 2% Glycoluril | 3% Glycoluril | 4% Glycoluril |

| Compressive Strength (MPa) - 28 days | 31 ijets.in | 34 ijets.in | 39 ijets.in | 43 ijets.in | 39 ijets.in |

| Split Tensile Strength (MPa) - 28 days | 2.1 akjournals.com | 2.3 akjournals.com | 2.5 akjournals.com | 2.8 akjournals.com | 2.6 akjournals.com |

| Flexural Strength (MPa) - 28 days | 3.2 akjournals.com | 3.5 akjournals.com | 3.9 akjournals.com | 4.2 akjournals.com | 3.8 akjournals.com |

The incorporation of this compound in concrete has been shown to enhance its durability by reducing its susceptibility to deterioration from external elements.

Water Absorption: Polymer-modified concrete exhibits lower water absorption compared to normal concrete. ijets.inakjournals.com Water absorption decreases as the amount of glycoluril increases. ijets.inakjournals.com This is primarily due to the hydrogen bonding between this compound and cement, which leads to a denser concrete with fewer pores. ijets.inresearchgate.net

Sorptivity: The polymerization of this compound contributes to a reduction in the sorptivity of concrete by creating a denser surface with fewer pores. akjournals.comijets.in This improved surface density helps to prevent the capillary action of chemicals into the concrete. akjournals.comijets.in

Acid Resistance: Specimens of polymer-modified concrete have shown improved resistance to acid attack. akjournals.comijets.in When immersed in a 5% sulfuric acid solution, concrete with a 3% addition of glycoluril demonstrated slightly improved resistance against acid attack compared to conventional concrete. akjournals.comijets.in

The table below presents data on the durability performance of this compound modified concrete.

| Property | 0% Glycoluril | 1% Glycoluril | 2% Glycoluril | 3% Glycoluril | 4% Glycoluril |

| Water Absorption (%) | 1.8 ijets.in | 1.6 ijets.in | 1.4 ijets.in | 1.2 ijets.in | 1.3 ijets.in |

| Sorptivity (10⁻⁵ mm/√s) | 5.2 akjournals.com | 4.8 akjournals.com | 4.5 akjournals.com | 4.1 akjournals.com | 4.3 akjournals.com |

| Mass Loss in Acid (%) | 3.5 ijets.in | 3.2 ijets.in | 2.9 ijets.in | 2.6 ijets.in | 2.8 ijets.in |

This compound as Precursors for Supramolecular Architectures

This compound condensates are fundamental building blocks in the field of supramolecular chemistry, providing the structural basis for a variety of complex, non-covalently interacting systems. Their rigid, well-defined shapes and the strategic placement of functional groups allow for the construction of intricate host-guest systems and self-assembling networks.

Synthesis of Cucurbiturils and Related Macrocycles

The acid-catalyzed condensation of glycoluril and formaldehyde is the foundational reaction for the synthesis of cucurbit[n]urils (CB[n]), a family of barrel-shaped macrocyclic molecules. acs.orgrsc.orgnih.gov This reaction, first reported by Behrend in 1905, initially yielded an insoluble polymeric substance. muni.cz It wasn't until 1981 that the definitive macrocyclic structure of cucurbit wikipedia.orguril (CB wikipedia.org) was elucidated. acs.orgwikipedia.org The name "cucurbituril" was coined due to the molecule's resemblance to a pumpkin from the botanical family Cucurbitaceae. rsc.org

The synthesis of CB[n] homologues is a complex process, and the distribution of the different sized macrocycles (where 'n' denotes the number of glycoluril units) is highly dependent on reaction conditions such as acid type, acid concentration, reactant concentrations, and temperature. acs.orgnih.gov The general mechanism involves an initial acid-catalyzed condensation of glycoluril with formaldehyde to form oligomeric intermediates. acs.orggoogle.com These oligomers then undergo cyclization to form the various CB[n] macrocycles. acs.org While CB wikipedia.org was the first to be identified, the isolation of other homologues like CB nih.gov, CB rsc.org, and CB cdnsciencepub.com in 2000 significantly expanded the field. wikipedia.org To date, cucurbiturils with 5, 6, 7, 8, 10, and 14 glycoluril units have been isolated. wikipedia.org

Researchers have investigated the mechanism of CB[n] formation to gain better control over the synthesis of specific homologues. pg.edu.pl Studies on the dimerization of modified glycolurils have shown the formation of both S-shaped and C-shaped dimers as key intermediates. rsc.org The C-shaped diastereomer is thermodynamically preferred, and understanding this preference is crucial for developing strategies to synthesize larger CB[n] homologues and their derivatives. pg.edu.pl

Inverted cucurbiturils (iCB[n]), where one glycoluril unit is flipped relative to the others, are known side-products of the standard synthesis. wikipedia.org These have different cavity shapes and binding properties compared to their regular counterparts. rsc.org Furthermore, by introducing other aldehydes into the reaction mixture with glycoluril and formaldehyde, monosubstituted cucurbiturils can be synthesized, further diversifying the range of available macrocyclic hosts. rsc.orgmuni.cz

Table 1: Isolated Cucurbit[n]uril Homologues and their Properties

| Homologue (n) | Internal Cavity Volume (ų) | Inner Diameter (Å) | Height (Å) |

|---|---|---|---|

| 5 | 82 | - | ~9.1 |

| 6 | 164 | ~3.9 | ~9.1 |

| 7 | 279 | - | ~9.1 |

| 8 | 479 | - | ~9.1 |

| 10 | 870 | - | - |

| 14 | - | - | - |

Data sourced from multiple references. wikipedia.org

Development of Glycoluril-Based Molecular Clips and Host-Guest Systems

Beyond the fully enclosed macrocycles of cucurbiturils, this compound chemistry is central to the creation of "molecular clips." These are receptor molecules with an open cavity formed by two aromatic "sidewalls" connected by a glycoluril spacer. beilstein-journals.org The distance between these sidewalls is typically around 7 Å, creating a preorganized cleft ideal for binding guest molecules. beilstein-journals.org

The synthesis of these clips often involves the reaction of a glycoluril derivative with molecules that will form the aromatic sidewalls. beilstein-journals.org A variety of clips have been developed with different sidewalls, such as tetrathiafulvalene (B1198394) (TTF), furan, and acridine, to tune their electronic and binding properties. cdnsciencepub.combeilstein-journals.orgnih.gov The rigid structure of the glycoluril spacer helps to orient the interaction sites in a defined manner, which can lead to stronger and more selective binding of guests. beilstein-journals.org

These molecular clips are excellent receptors for a range of guest molecules, including electron-deficient aromatic compounds, cationic dyes, and metal ions, primarily through π-π stacking, hydrogen bonding, and cation-π interactions. beilstein-journals.orgnih.govthieme-connect.com For example, clips with TTF sidewalls have been studied for their ability to bind neutral electron-accepting guests, with the binding strength influenced by the electronic properties of the TTF units and the size of the clip's cavity. beilstein-journals.org The introduction of functional groups, such as those that enable solubility in water, can sometimes lead to self-association of the clips rather than guest binding. nih.govsci-hub.se However, careful design can produce water-soluble clips that remain monomeric and act as potent and selective receptors in aqueous solutions. sci-hub.se

Table 2: Examples of Glycoluril-Based Molecular Clips and their Target Guests

| Sidewall Type | Target Guest Type | Primary Interaction |

|---|---|---|

| Tetrathiafulvalene (TTF) | Neutral electron acceptors (e.g., TCNQ, dinitrobenzene) | Donor-acceptor, π-π stacking |

| 2,5-diphenyl-furan | - | - |

| Acridine | Cationic dyes | Cation-π, electrostatic |

| N-(4-methoxyphenyl)isonicotinamide | Dihydroxyaromatics (e.g., resorcinol) | Hydrogen bonding, π-π stacking |

Data compiled from various research articles. cdnsciencepub.combeilstein-journals.orgnih.govacs.org

Fabrication of Self-Assembling Polymer Networks in Aqueous Media

The principles of molecular recognition inherent in glycoluril-based systems can be extended to create self-assembling polymeric networks in water. mdpi.com This is achieved by designing glycoluril derivatives that can act as monomers, capable of forming non-covalent polymers through self-association. mdpi.com

A key strategy involves creating glycoluril dimers or oligomers that possess two or more self-associating sites. mdpi.com These "monomers" can then link together in a linear fashion to form supramolecular polymers in aqueous solution. mdpi.com The driving forces for this self-assembly in water are typically hydrophobic interactions, where the nonpolar surfaces of the glycoluril units and their aromatic sidewalls are shielded from the aqueous environment. nih.govmdpi.com

For these systems to function in water, the glycoluril-based monomers must be rendered water-soluble. mdpi.com This is usually accomplished by attaching hydrophilic functional groups, such as sulfonate or carboxylate groups, to the periphery of the molecule. mdpi.com Researchers have successfully designed and synthesized glycoluril dimers that self-associate into linear oligomers in water. mdpi.com The degree of polymerization in these systems can be analyzed using models like the isodesmic model and the Carothers equation. mdpi.com

These self-assembling networks represent a class of "smart" materials, as the non-covalent bonds holding them together can be reversibly broken and reformed in response to external stimuli like temperature or changes in concentration. rsc.org This reversible nature, coupled with the potential for incorporating specific recognition sites, opens up possibilities for applications in areas like drug delivery and the creation of self-healing materials. rsc.orgmdpi.com

Other Specialized Academic Applications

The unique chemical properties of this compound resins have led to their investigation in specialized academic and industrial research areas beyond supramolecular chemistry, including materials science and microelectronics.

Fire Retardant Formulations in Polymer Systems

Glycoluril and its formaldehyde-based resins are utilized as nitrogen-containing fire retardants in various polymer systems. polymeradd.co.th The high nitrogen content of glycoluril is key to its flame retardant action. polymeradd.co.th When exposed to the heat of a fire, nitrogen-based flame retardants like this compound resins can function through several mechanisms.

In the gas phase, they can release inert gases (such as ammonia (B1221849) and nitrogen) that dilute the flammable gases and oxygen in the surrounding atmosphere, effectively suffocating the flame. polymeradd.co.thflameretardants-online.com In the condensed phase (the solid polymer), the resin can promote the formation of a stable, insulating char layer on the polymer's surface. flameretardants-online.com This char layer acts as a physical barrier, slowing down the transfer of heat to the underlying material and limiting the release of flammable volatile compounds that fuel the fire. flameretardants-online.com

This compound resins have been incorporated into materials like flexible polyurethane foams and other plastics to improve their fire resistance and reduce dripping of molten polymer, which can spread fires. polymeradd.co.thgoogle.com They are often used in combination with other flame retardants, such as halogenated compounds, to achieve synergistic effects. google.com These formulations are valuable for producing materials for furniture, building materials, and automotive interiors that must meet stringent fire safety standards. polymeradd.co.th

Components in Microelectronic Materials (e.g., Photoresist Films)

This compound resins, particularly their alkoxylated derivatives like tetrakis(methoxymethyl)glycoluril (TMMG), serve as important crosslinking agents in the formulation of photoresists. nih.gov Photoresists are light-sensitive materials used in photolithography to create the intricate patterns on microelectronic devices like integrated circuits.

In negative-tone photoresist systems, the areas exposed to light become less soluble in a developer solution. nih.gov this compound resins play a crucial role as hardeners or crosslinkers in these systems. nih.govgoogle.com.pg When the photoresist is exposed to light (often in the presence of a photoacid generator), the glycoluril resin reacts with the main polymer of the photoresist, forming a crosslinked network. google.com This crosslinking makes the exposed regions of the film insoluble, allowing the unexposed portions to be washed away by the developer, leaving the desired pattern. google.com

These resins are also used in antireflective coatings, which are applied beneath the photoresist layer to prevent light from reflecting off the substrate and interfering with the imaging process. google.com The glycoluril-based polymer in the antireflective layer can be designed to crosslink upon heating, making it insoluble in the photoresist solvent and the developer. google.com The use of this compound crosslinkers is beneficial for creating thick, high-resolution photoresist films with good stability and imaging properties. nih.govgoogle.com.pg

Computational and Theoretical Investigations of Glycoluril Formaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure, stability, and energetic properties of glycoluril-based molecules. nih.gov These ab initio methods provide fundamental insights into the behavior of these compounds. researchgate.net

DFT has been employed to evaluate the properties of various glycoluril (B30988) derivatives. For instance, in studies of energetic materials, DFT calculations at levels of theory such as B3LYP/6-311G(d,p) have been used to determine heats of formation, densities, and detonation performances. nih.gov Such calculations are crucial for screening novel compounds and predicting their potential as high-energy materials. One study on a series of tetranitro-bis-1,2,4-triazole isomers demonstrated that density, a key factor in detonation performance, could be reliably calculated, showing a strong correlation with predicted detonation velocities and pressures. nih.gov

The accuracy of DFT calculations is benchmarked against experimental data, with average absolute deviations often being 0.3 eV or better for properties like ionization and excitation spectra. researchgate.net The choice of functional and basis set is critical; for example, basis sets with diffuse functions are recommended for calculating excitation spectra where Rydberg-like states are involved, while they may be less necessary for ionization spectra. researchgate.net

Table 1: Predicted Energetic Properties of Tetranitro-bis-1,2,4-triazole Isomers using DFT

This table presents computationally derived data for a series of energetic compounds based on a related triazole structure, illustrating the predictive power of DFT for energetic properties.

| Isomer | Density (ρ, g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) |

|---|---|---|---|

| BT1 | 1.91 | 9217 | 36.73 |

| BT2 | 1.96 | 9422 | 39.04 |

| BT4 | 1.93 | 9294 | 37.52 |

| BT5 | 1.98 | 9463 | 39.69 |

| BT6 | 1.97 | 9425 | 39.11 |

| BT7 | 1.99 | 9544 | 40.22 |

Data sourced from Zhao et al., as cited in nih.gov. Calculations performed at the B3LYP/6-311G(d,p) level.

Molecular Modeling of Glycoluril-Formaldehyde Interactions

Molecular modeling encompasses a range of computational techniques used to simulate the interactions and dynamic behavior of molecules. For this compound systems, these models are essential for understanding processes like self-assembly and polymerization. mdpi.com

Semi-empirical methods, such as PM3, have been used to obtain optimized structures of glycoluril derivatives and their self-associated complexes. mdpi.com These methods offer a computationally less expensive alternative to DFT for exploring the potential energy surfaces of larger molecular systems. For example, molecular modeling has shown that glycoluril-based molecular clips can undergo self-association, a key step in the formation of supramolecular polymers. mdpi.com

Molecular dynamics (MD) simulations provide a more detailed view of the dynamic behavior of these systems in different environments. bu.edu Using force fields like CHARMM, MD simulations can track the motions of atoms over time, revealing conformational preferences and interactions with solvent molecules. bu.edufrontiersin.org These simulations are crucial for understanding how glycoluril-based polymers, such as poly-amido-saccharides, adopt specific secondary structures like helices and how they interact with their environment. bu.edu The insights from MD simulations are often validated by comparing them with experimental data from techniques like NMR spectroscopy. bu.edu

Computational Studies of Host-Guest Complexation Mechanisms

A significant area of research for this compound derivatives is their application as host molecules in supramolecular chemistry. ru.nl Computational studies are vital for elucidating the mechanisms of host-guest complexation, quantifying binding affinities, and understanding the factors that govern molecular recognition. rsc.orgresearchgate.net

Computational approaches are used to study macrocycles like bambus[n]urils, which are formed from glycoluril units linked by methylene (B1212753) bridges derived from formaldehyde (B43269). rsc.orgrsc.org Quantum-chemical calculations can be performed on these host molecules and their complexes with guest anions to understand binding affinity and selectivity. rsc.org These studies often consider the solvent implicitly to better mimic experimental conditions. rsc.org For example, computational analyses of different bambusuril diastereomers have revealed striking differences in their binding affinities for various anions, with selectivity differences of more than two orders of magnitude observed. rsc.org

The SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) challenges have provided a platform for rigorously testing computational methods for predicting host-guest binding affinities. researchgate.netescholarship.org Glycoluril-based molecular clips have been featured as host systems in these challenges. researchgate.netescholarship.org A variety of methods, from electronic structure calculations with implicit solvent models to explicit solvent free energy simulations, are used to predict binding constants (Ka) or binding free energies (ΔG). escholarship.org These studies help refine computational protocols and force fields for more accurate predictions of noncovalent interactions. escholarship.org

Table 2: Calculated Association Constants (Ka) for Bambusuril-Anion Complexes

This table shows a comparison of apparent association constants for complexes of two different bambusuril hosts (BU1 and BU2) with various anions, as determined through computational studies.

| Anion | Host BU1 Ka (M-1) | Host BU2 Ka (M-1) |

|---|---|---|

| F⁻ | 2.1 x 10² | 1.2 x 10⁵ |

| Cl⁻ | 2.8 x 10² | 3.5 x 10⁵ |

| Br⁻ | 4.3 x 10² | 3.8 x 10⁵ |

| I⁻ | 6.0 x 10² | 4.5 x 10⁵ |

| NO₃⁻ | 1.1 x 10² | 6.4 x 10⁵ |

Data sourced from a computational study on bambusuril binding affinity. rsc.org

Prediction of Structural Orientations and Bonding Characteristics

Computational methods are extensively used to predict the three-dimensional structures of this compound systems and to characterize the noncovalent interactions that stabilize them. ru.nlresearchgate.net These predictions are often correlated with experimental data from X-ray crystallography and NMR to validate the computational models. researchgate.netbu.edu

Molecular modeling can predict the distinct shapes of glycoluril-based hosts, often described as "molecular clips." ru.nl These models reveal a preorganized cleft suitable for binding guest molecules. The geometry of these clips, such as the angle between the aromatic sidewalls and the distance between functional groups, can be accurately predicted. ru.nl

The binding of guest molecules within these hosts is governed by a combination of cooperative effects, including hydrogen bonding and π-π stacking. ru.nl Computational studies can quantify the contributions of these different interactions. For example, analysis of host-guest complexes can reveal the specific hydrogen bonds formed between a guest molecule, like resorcinol, and the carbonyl groups of a molecular clip. ru.nl Similarly, computational investigations of bambusurils show that their binding pockets contain numerous hydrogen bond donors from the glycoluril subunits, which are crucial for anion recognition. rsc.org These theoretical predictions of bonding characteristics and structural orientations are essential for the rational design of new host molecules with tailored recognition properties. ru.nlrsc.org

Future Directions and Emerging Research Avenues for Glycoluril Formaldehyde Chemistry

Development of Novel Glycoluril-Formaldehyde Derivatives with Tailored Properties

A primary focus of current research is the synthesis of new this compound derivatives with precisely controlled functionalities. enu.kz This involves modifying the core glycoluril (B30988) structure or the polymeric backbone to achieve specific chemical, physical, or biological properties. The goal is to create materials for specialized applications, from medicine to advanced electronics. enu.kz

Researchers are actively developing derivatives by introducing various functional groups to the glycoluril molecule. researchgate.net For instance, N-alkylation of the glycoluril unit allows for the regulation of the biological activity of its tetra-N-substituted compounds. researchgate.net The synthesis of macrocyclic compounds like cucurbit[n]urils, which are derived from the condensation of glycoluril and formaldehyde (B43269), represents a major area of advancement. bris.ac.ukresearchgate.net These macrocycles can be functionalized to enhance properties like solubility; for example, introducing hydroxyl groups on each glycoluril unit improves solubility in DMSO and allows for further modifications to increase water solubility. bris.ac.uk

Another avenue of research is the creation of biocomposite materials. Studies are investigating the synthesis of novel materials based on glycoluril and sodium carboxymethylcellulose (Na-CMC) for potential use as anti-adhesive agents in medical applications. enu.kz The development of glycoluril-melamine-formaldehyde (GUMEFA) polymers is also being explored to produce composite materials with tailored properties for various applications. mdpi.comnih.gov These efforts pave the way for resins with diverse compositions and functionalities. mdpi.com

Table 1: Examples of Novel this compound Derivatives and Their Tailored Properties

| Derivative Type | Modification | Targeted Property/Application | Reference(s) |

| Perhydroxylated CB enu.kz | Introduction of hydroxyl (-OH) groups onto each glycoluril unit. | Improved solubility in various solvents for easier processing and further functionalization. | bris.ac.uk |

| Glycoluril-Melamine-Formaldehyde (GUMEFA) | Co-polymerization of glycoluril, melamine (B1676169), and formaldehyde. | Creation of resins with specific compositions for new composite materials. | enu.kzmdpi.comnih.gov |

| Glycoluril-Na-CMC Biocomposite | Combination of glycoluril with sodium carboxymethylcellulose. | Development of biocompatible materials, such as anti-adhesive agents for clinical surgery. | enu.kz |

| Monofunctionalized CB enu.kz | Macrocyclization of a methylene-bridged glycoluril hexamer with substituted phthalaldehydes. | Creation of cucurbiturils poised for further functionalization for use in sensors and assays. | acs.org |

Exploration of New Catalytic Systems for Sustainable Synthesis

A significant trend in this compound chemistry is the move towards "green" and more sustainable synthetic routes. vulcanchem.com This involves the exploration of new catalytic systems that are less toxic, more efficient, and reduce the environmental impact of the production process. mdpi.comvulcanchem.com

One promising area is the use of 1-hydroxyethylidene diphosphonic acid (HEDP) as a "green" catalyst. mdpi.com HEDP has been shown to be effective in the synthesis of glycoluril and its derivatives, as well as in the production of GUMEFA polymers. mdpi.comnih.gov Research indicates that GUMEFA synthesized using HEDP as a plasticizer contains lower amounts of free formaldehyde (1.15–1.34 wt.%) compared to resins plasticized with traditional acids like HCl. mdpi.comnih.gov This reduction in residual formaldehyde broadens the potential applications for these polymers. mdpi.com

Other studies have investigated metal triflates, such as iron(III) triflate (Fe(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃), as mild and effective catalysts for glycoluril synthesis. acs.org These catalysts have demonstrated high yields in the condensation of urea (B33335) and α-diketones to form glycolurils and in the subsequent diether synthesis via formaldehyde condensation, often outperforming conventional acid-catalyzed methods. acs.org The focus on alternative catalysts aims to replace harsh and toxic acids like hydrochloric, sulfuric, and formic acids, which are traditionally used but pose environmental and handling risks. mdpi.comnih.gov

Table 2: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Hydroxyethylidene Diphosphonic Acid (HEDP) | GUMEFA Polymer Synthesis | "Green" catalyst; reduces free formaldehyde content in the final polymer. | enu.kzmdpi.comnih.gov |

| Iron(III) Triflate (Fe(OTf)₃) | Glycoluril Diether Synthesis | Mild conditions; high yields; effective alternative to conventional acid catalysts. | acs.org |

| Bismuth(III) Triflate (Bi(OTf)₃) | Glycoluril Diether Synthesis | Viable and mild alternative catalyst with high yields. | acs.org |

| Conventional Strong Acids (e.g., HCl, H₂SO₄) | This compound Condensation | Established methodology. | mdpi.comnih.gov |

Interdisciplinary Research with this compound Compounds

The unique properties of this compound compounds have spurred significant interdisciplinary research, bridging chemistry with materials science, engineering, medicine, and nanotechnology. enu.kzmdpi.com

In the field of construction and civil engineering, this compound polymers are being investigated as novel additives to improve the performance of concrete. mdpi.com Studies have shown that adding this polymer to cement paste can fill pores and create a denser microstructure, leading to increased compressive strength and durability. mdpi.com The polymerization of this compound at the interface between old and new concrete is also being analyzed to enhance shear bond strength in repaired structures. kuwaitjournals.org

In medicine and biotechnology, glycoluril-based systems are being developed for applications such as drug delivery and the creation of biocompatible materials. enu.kz The macrocyclic structure of cucurbit[n]urils makes them ideal molecular containers for the controlled release of pharmaceuticals. enu.kz Research is also underway to create biocomposite films with anti-adhesion properties for use in clinical surgery. enu.kz

Furthermore, the field of supramolecular chemistry continues to find new uses for glycoluril derivatives. They serve as building blocks for "molecular machines," nanoreactors, and sensors capable of detecting various biological and chemical species. enu.kzbris.ac.uk The ability of these compounds to form host-guest complexes is fundamental to creating materials with "molecular recognition" properties. enu.kz This interdisciplinary approach highlights the versatility of this compound chemistry in addressing complex challenges across various scientific and technological domains.

Q & A